molecular formula C7H8N2O B1328917 2-Acetyl-3-methylpyrazine CAS No. 23787-80-6

2-Acetyl-3-methylpyrazine

カタログ番号: B1328917
CAS番号: 23787-80-6
分子量: 136.15 g/mol
InChIキー: QUNOTZOHYZZWKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Context and Discovery

The discovery and characterization of this compound emerged from the broader scientific investigation into pyrazine compounds that began in the mid-20th century. Research into pyrazine derivatives gained momentum as food scientists sought to understand the complex chemical processes underlying flavor development in cooked and processed foods. The compound was formally identified and catalogued with Chemical Abstracts Service registry number 23787-80-6, establishing its place in the chemical literature.

The systematic study of acetylated pyrazines, including this compound, developed alongside advances in analytical chemistry techniques that enabled researchers to isolate and identify these compounds from complex food matrices. Early research focused on understanding how these compounds contributed to the characteristic aromas of roasted and heated foods, particularly in coffee, where pyrazines play crucial roles in defining sensory profiles. The compound's identification in tobacco plants (Nicotiana tabacum) provided additional context for its natural occurrence and biosynthetic pathways.

The establishment of this compound as a significant flavor compound coincided with the development of gas chromatography-mass spectrometry techniques, which allowed researchers to detect and quantify these volatile compounds with unprecedented precision. This analytical capability proved essential for understanding the compound's role in food chemistry and establishing its importance in flavor research.

Significance in Food Chemistry Research

This compound occupies a central position in contemporary food chemistry research, particularly in studies examining Maillard reaction pathways and thermal flavor development. Research has demonstrated that this compound forms through complex chemical reactions between carbonyl compounds and amino groups under heating conditions, making it a valuable marker for understanding food processing effects. The compound's formation through Maillard reactions involves interactions between reducing sugars and amino acids, with specific peptide structures influencing the yield and variety of pyrazines produced.

Comprehensive studies using headspace solid-phase microextraction gas chromatography-mass spectrometry have identified this compound as a key contributor to hazelnut aroma in coffee extracts. This finding has significant implications for coffee quality assessment and flavor profiling, as the compound serves as an indicator of proper roasting conditions and flavor development. Research utilizing comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry has enabled detailed analysis of this compound in complex coffee matrices, overcoming co-elution challenges that previously limited analytical capabilities.

The compound's role in flavor chemistry extends beyond coffee applications. Studies examining pyrazine formation in model systems have revealed that this compound demonstrates higher contents in specific peptide-glucose Maillard models compared to free amino acid controls. These findings indicate that peptide structure significantly influences pyrazine formation, with lysine-containing dipeptides showing enhanced production of this compound under controlled heating conditions.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula Carbon Seven Hydrogen Eight Nitrogen Two Oxygen
Molecular Weight 136.15 grams per mole
Boiling Point 265.00 to 266.00 degrees Celsius at 760 millimeters mercury
Density 1.105 to 1.114 grams per milliliter
Refractive Index 1.521 to 1.523
Physical State Colorless to light yellow liquid
Solubility Soluble in water, organic solvents, oils
Aromatic Description Nutty, roasted grain, baked potato odor

Position within the Pyrazine Chemical Family

This compound belongs to the acetylated pyrazine subfamily, which represents a structurally distinct group within the broader pyrazine chemical family. This compound shares structural similarities with related acetylated pyrazines, including 2-acetyl-3-ethylpyrazine (Food and Drug Administration Everything Must Acknowledge number 3250), 2-acetyl-3,5-dimethylpyrazine (Food and Drug Administration Everything Must Acknowledge number 3327), and other acetyl-substituted variants. The acetyl functional group at the 2-position and methyl substitution at the 3-position create the compound's distinctive chemical and sensory properties.

Within the pyrazine family classification system, acetylated pyrazines demonstrate enhanced thermal stability compared to their non-acetylated counterparts, making them particularly valuable for applications requiring heat resistance. The presence of the acetyl group influences both the compound's volatility characteristics and its interaction with other flavor compounds, contributing to its effectiveness in complex flavor systems.

Research examining pyrazine derivatives has established that this compound exhibits greater natural ubiquity compared to many related compounds. This widespread occurrence in natural systems positions it as a fundamental component of the pyrazine chemical family and supports its significance in food chemistry applications. The compound's structural characteristics place it within structural class two according to the Joint Food and Agriculture Organization World Health Organization Expert Committee on Food Additives classification system, indicating its recognized safety profile for food applications.

Table 2: Related Acetylated Pyrazines and Their Characteristics

Compound Name Food and Drug Administration Everything Must Acknowledge Number Molecular Formula Key Sensory Characteristics Reference
This compound 3964 Carbon Seven Hydrogen Eight Nitrogen Two Oxygen Nutty, roasted, popcorn
2-Acetyl-3-ethylpyrazine 3250 Carbon Eight Hydrogen Ten Nitrogen Two Oxygen Earthy, peanut-like
2-Acetyl-3,5-dimethylpyrazine 3327 Carbon Eight Hydrogen Ten Nitrogen Two Oxygen Roasted, nutty
2-Acetylpyrazine 3126 Carbon Six Hydrogen Six Nitrogen Two Oxygen Roasted, popcorn

The metabolic pathways for acetylated pyrazines suggest that this compound undergoes reduction of the ketone functional group, similar to other structurally related compounds in this subfamily. This metabolic profile supports the compound's integration within established regulatory frameworks and contributes to its widespread acceptance in commercial applications.

Contemporary research utilizing principal component analysis has demonstrated that this compound exhibits distinct formation patterns in peptide-based Maillard models compared to free amino acid systems. These findings highlight the compound's unique position within pyrazine formation pathways and underscore its importance for understanding the relationship between protein structure and flavor compound development during thermal processing.

特性

IUPAC Name

1-(3-methylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOTZOHYZZWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066932
Record name 1-(3-Methylpyrazinyl)ethan-1-one
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to light yellow liquid with a nutty, roasted grain, baked potato odour
Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030001
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Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

265.00 to 266.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3-methylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.105-1.114
Record name 2-Acetyl-3-methylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

23787-80-6
Record name 2-Acetyl-3-methylpyrazine
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Record name Ethanone, 1-(3-methyl-2-pyrazinyl)-
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Record name 2-ACETYL-3-METHYLPYRAZINE
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Record name 2-Acetyl-3-methylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetyl-3-methylpyrazine can be synthesized through various methods. One common synthetic route involves the acylation of 3-methylpyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, producing this compound as the main product .

Industrial Production Methods: Industrial production of this compound often involves similar acylation reactions but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

化学反応の分析

Types of Reactions: 2-Acetyl-3-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Food Industry Applications

Flavoring Agent
2-Acetyl-3-methylpyrazine is extensively utilized as a flavoring agent in various food products, particularly in snacks, baked goods, and beverages. Its unique flavor profile enhances the sensory experience of products like roasted coffee and peanuts .

Case Study: Coffee Flavoring
In a study examining volatile compounds released during the grinding of roasted coffee beans, this compound was identified as a key contributor to the characteristic aroma of coffee . The compound's concentration was quantitatively analyzed using advanced techniques such as UPLC-MS/MS, demonstrating its significance in flavor enhancement.

Compound Concentration (mg/kg) Flavor Profile
This compound19.49Nutty, Roasted
2,3-Dimethylpyrazine25.48Earthy
2,6-Dimethylpyrazine26.26Sweet

Cosmetic Applications

Fragrance Ingredient
In cosmetics, this compound is incorporated due to its pleasant scent profile. It is used in perfumes and personal care products to enhance fragrance complexity .

Safety Assessment
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials indicated that this compound does not present significant skin sensitization risks at typical exposure levels . The study evaluated various endpoints including repeated dose toxicity and reproductive toxicity, concluding that exposure levels are below the established safety thresholds.

Potential Therapeutic Uses

Antioxidant Properties
Recent research has suggested that pyrazines, including this compound, may exhibit antioxidant properties. This could open avenues for developing functional foods or supplements aimed at reducing oxidative stress in humans .

Environmental Impact

The environmental impact of this compound has been assessed under various conditions. Studies indicate that it is not persistent or bioaccumulative in nature, making it a safer option compared to other synthetic compounds used in similar applications .

作用機序

The mechanism of action of 2-acetyl-3-methylpyrazine primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its chemical structure allows it to participate in Maillard reactions, contributing to the formation of complex flavor compounds during food processing .

類似化合物との比較

Table 1: Key Pyrazines in Aroma Formation

Compound Molecular Formula Odor Descriptors Odor Threshold (ppb) OAV Range (in SSAB*) Key Sources
This compound C₇H₈N₂O Roasted, cucumber, tzatziki 0.1–1.0 0.1–1.0 Cereals, walnuts, wines
2,3-Dimethylpyrazine C₆H₈N₂ Roasted, nutty 0.1–1.0 0.1–1.0 Soy sauce Baijiu, roasted sesame
2,3-Diethylpyrazine C₈H₁₂N₂ Earthy, roasted 0.1–1.0 0.1–1.0 Soy sauce Baijiu
2,3-Diethyl-5-methylpyrazine C₉H₁₄N₂ Roasted coffee, smoky 0.1–1.0 0.1–1.0 Soy sauce Baijiu
2-Ethyl-3,5-dimethylpyrazine C₈H₁₂N₂ Potent roasted, highest OAV in SSAB 0.1–1.0 0.4–2.4 Soy sauce Baijiu
2-Methoxy-3-sec-butylpyrazine C₉H₁₆N₂O Green pepper, pea <0.1 N/A Table grapes

*SSAB: Soy Sauce Aroma Type Baijiu

Sensory Contributions

  • This compound: Exhibits dual aroma roles depending on context. In wines aged with acacia wood, it imparts toasty and nutty notes , while in table grapes, it contributes cucumber and tzatziki-like scents . Its sub-threshold concentrations (39% of odor threshold) synergize with other pyrazines to enhance roasted aromas in Baijiu .
  • 2,3-Diethylpyrazine and 2,3-Dimethylpyrazine : Both enhance roasted aromas at sub-threshold levels (46% and 19% of their thresholds, respectively) via perceptual interactions .
  • 2-Ethyl-3,5-dimethylpyrazine : Dominates with the highest odor activity value (OAV: 0.4–2.4) in SSAB, contributing intensely to roasted flavors .

Sub-Threshold Synergistic Effects

In SSAB, mixtures of sub-threshold pyrazines (e.g., this compound, 2,3-dimethylpyrazine) amplify roasted aroma perception despite individual concentrations being below detection thresholds. This phenomenon, termed "perceptual interaction," is critical in complex food matrices . For example, this compound at 39% of its threshold significantly enhances aroma when combined with other pyrazines .

Stability and Occurrence

  • This compound : Found in cereals, walnuts, and acacia wood-aged wines . Its concentration decreases in brown rice during milling due to lipid oxidation .
  • 2,3-Diethyl-5-methylpyrazine: Stable in fermented beverages, contributing smoky notes in SSAB .
  • 2-Methoxy-3-sec-butylpyrazine : Highly potent but unstable; detected only via olfactometry in grapes .

生物活性

2-Acetyl-3-methylpyrazine is a pyrazine derivative known for its distinct aroma and flavor, commonly found in various food products, particularly in roasted and cooked foods. Its chemical structure is characterized by the presence of an acetyl group and a methyl group on the pyrazine ring, which contributes to its biological activity. This article delves into the biological properties, safety assessments, and potential applications of this compound based on diverse research findings.

  • Chemical Formula : C₇H₈N₂O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 23787-80-6

Flavoring Agent

This compound is primarily recognized for its role as a flavoring agent in the food industry. It imparts a nutty, roasted flavor that enhances the sensory profile of various foods. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), it is considered safe for consumption with no significant health concerns reported at typical usage levels .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against certain bacteria and fungi, suggesting potential applications in food preservation and safety . The compound's ability to inhibit microbial growth can be attributed to its chemical structure, which disrupts microbial cell membranes.

Neurological Effects

Behavioral studies have shown that this compound can influence neurological responses. In experiments involving olfactory stimuli, this compound elicited distinct behavioral changes in test subjects, indicating its potential role in sensory processing and memory formation . The compound's aroma may trigger specific neural pathways associated with flavor perception and emotional responses.

Safety Assessment

The safety profile of this compound has been evaluated through various toxicological studies. The findings suggest:

  • No significant toxicity : Studies conducted on rats showed no adverse effects at doses typically encountered in food applications .
  • Acceptable Daily Intake (ADI) : The JECFA has established that there are no safety concerns regarding its use as a food additive, supporting its status as a safe flavoring agent .

Case Studies

Study ReferenceFindings
JECFA Report (2014)No safety concerns at typical usage levels; recommended ADI established.
EFSA Journal (2017)Metabolic studies indicate low toxicity and effective biotransformation in rats .
Behavioral Study (2011)Demonstrated significant influence on sensory perception and potential neurological implications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-acetyl-3-methylpyrazine, and what methodological considerations are critical for yield optimization?

  • Answer: A primary synthesis involves Hofmann rearrangement of intermediates like 3-methoxy-2-aminopyrazine, followed by acetylation. Reaction conditions (e.g., sodium hypochlorite concentration, pH, and temperature) significantly impact yield . Alternative routes include condensation of hydrazine derivatives with acetylating agents under inert atmospheres to prevent oxidation . Purity is typically verified via GC-MS or HPLC, with yields reported between 60–85% depending on solvent polarity and catalyst selection .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Answer: X-ray crystallography is the gold standard for structural confirmation, providing precise bond lengths (e.g., C–C averaging 1.407 Å) and dihedral angles (e.g., 55.42° between aromatic rings in hydrazone derivatives) . Complementary methods include:

  • GCxGC-TOFMS : Resolves co-eluting compounds (e.g., distinguishing this compound from m/z 136 analogs) with >860 library similarity scores .
  • NMR : ¹H and ¹³C spectra confirm substituent positions, with methyl groups resonating at δ ~2.3 ppm and acetyl protons at δ ~2.6 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, density) of this compound across studies?

  • Answer: Discrepancies arise from measurement techniques (e.g., differential scanning calorimetry vs. distillation) and sample purity. For example, boiling points vary between 90°C (at 20 mmHg) and higher values under ambient pressure . Standardized protocols (e.g., ASTM methods) and computational models (e.g., COSMO-RS for density predictions) are recommended to reconcile data .

Q. What mechanistic insights explain this compound’s role as a ligand in coordination chemistry, and how does its structure influence metal complex stability?

  • Answer: The compound acts as a bidentate ligand via pyrazine nitrogen and acetyl oxygen atoms. In zinc(II) complexes, it forms a distorted octahedral geometry with bond lengths of Zn–N (~2.1 Å) and Zn–O (~2.3 Å). Steric hindrance from the methyl group reduces ligand flexibility, enhancing thermal stability but limiting solubility in polar solvents .

Q. How do structural analogs (e.g., 2-methoxy-3-isopropylpyrazine) impact the interpretation of this compound’s bioactivity or flavor-enhancing properties?

  • Answer: Substituent electronegativity and steric bulk critically affect receptor binding. For instance, methoxy groups increase volatility (relevant in flavor studies), while acetyl groups enhance hydrogen-bonding capacity, influencing antimicrobial activity. Comparative GC-MS studies of analogs reveal threshold concentrations as low as 1 ppb for sensory detection .

Methodological Challenges

Q. What strategies are recommended for synthesizing and characterizing hydrazone derivatives of this compound, particularly in crystallographic studies?

  • Answer: Hydrazone formation requires stoichiometric control of phenylsulfonylhydrazine and acidic conditions (pH 4–5). Crystal growth is achieved via slow evaporation in ethanol/water mixtures. Key crystallographic parameters include monoclinic P21/c symmetry, Z = 4, and hydrogen-bonded chains along the [001] direction (N–H⋯O, 2.8 Å) .

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

  • Answer: Co-solvents like DMSO (<5% v/v) or cyclodextrin inclusion complexes improve solubility without altering bioactivity. Dynamic light scattering (DLS) confirms nanoparticle dispersion stability (PDI <0.3) .

Data Reproducibility and Validation

Q. What are the best practices for validating synthetic yields and purity in multi-step reactions involving this compound?

  • Answer: Internal standards (e.g., deuterated analogs) in GC-MS ensure quantification accuracy. Cross-validation via elemental analysis (C, H, N ±0.3%) and FT-IR (C=O stretch ~1680 cm⁻¹) is critical. Reproducibility improves with strict moisture control (Schlenk techniques) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-3-methylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Acetyl-3-methylpyrazine

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